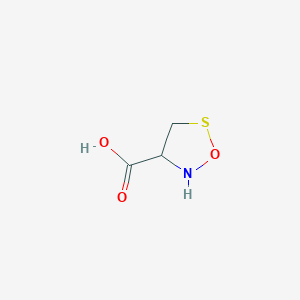
1,2,5-Oxathiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-Oxathiazolidine-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. It is often studied for its role in biochemical processes and its potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
1,2,5-Oxathiazolidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cysteine with formaldehyde under acidic conditions, leading to the formation of the oxathiazolidine ring. The reaction typically requires careful control of pH and temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
1,2,5-Oxathiazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to achieve the desired reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted oxathiazolidine derivatives, depending on the nucleophile used.
科学的研究の応用
1,2,5-Oxathiazolidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in biochemical pathways, particularly those involving sulfur and nitrogen metabolism.
Medicine: Research has explored its potential therapeutic benefits, including its use as a precursor for the synthesis of drugs with antioxidant and anti-inflammatory properties.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its stability and compatibility with other ingredients.
作用機序
The mechanism of action of 1,2,5-oxathiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as a prodrug, releasing active metabolites that exert biological effects. For example, it can be metabolized to release cysteine, which is a precursor for the synthesis of glutathione, a key antioxidant in cells. This mechanism is particularly relevant in its potential therapeutic applications for reducing oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
Thiazolidine-4-carboxylic acid: Similar in structure but lacks the oxygen atom in the ring.
Oxazolidine-4-carboxylic acid: Contains an oxygen atom in place of sulfur.
Thiazolidine-2,4-dione: Contains a carbonyl group at the 2-position, making it structurally distinct but functionally similar.
Uniqueness
1,2,5-Oxathiazolidine-4-carboxylic acid is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where these properties are advantageous, such as in the synthesis of specialized pharmaceuticals and biochemical research.
特性
CAS番号 |
111990-24-0 |
|---|---|
分子式 |
C3H5NO3S |
分子量 |
135.14 g/mol |
IUPAC名 |
1,2,5-oxathiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C3H5NO3S/c5-3(6)2-1-8-7-4-2/h2,4H,1H2,(H,5,6) |
InChIキー |
XCDAGHNWUCCFKF-UHFFFAOYSA-N |
正規SMILES |
C1C(NOS1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


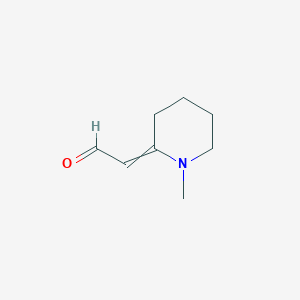
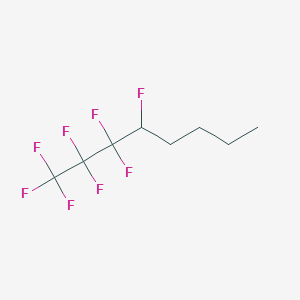
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
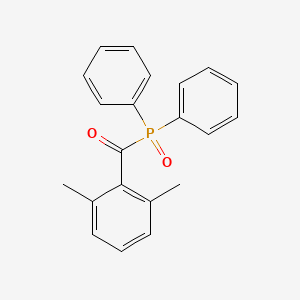
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)
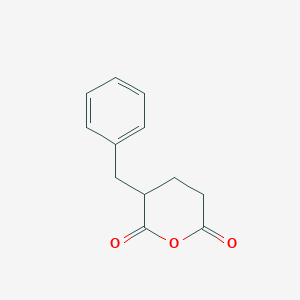
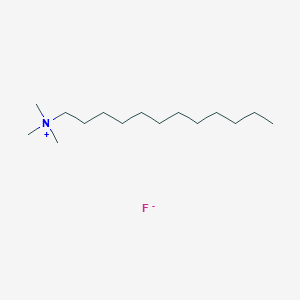
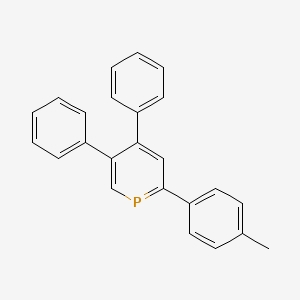
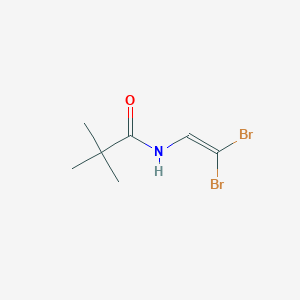
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
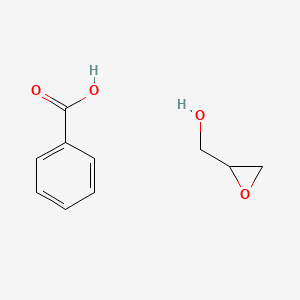
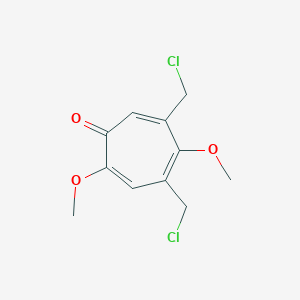
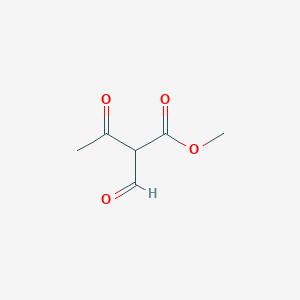
![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
